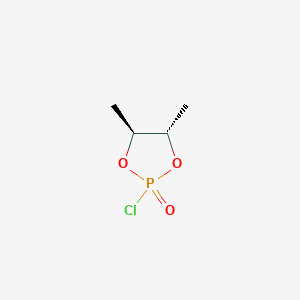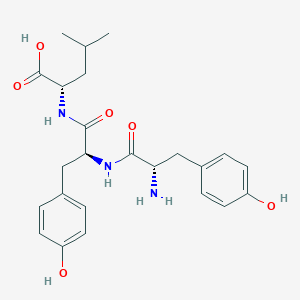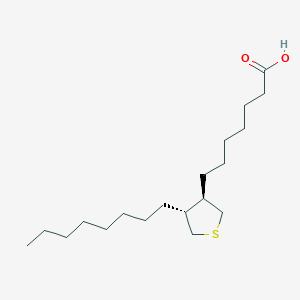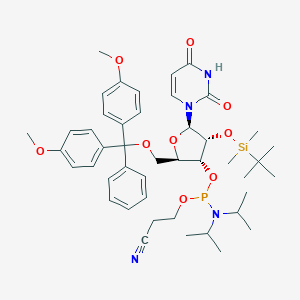
Anderson-Shapiro reagent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Anderson-Shapiro reagent is a chemical compound that is used in scientific research to detect the presence of certain functional groups in organic molecules. This reagent is named after its discoverers, Robert Anderson and Richard Shapiro, who first reported its use in 1961. Since then, the Anderson-Shapiro reagent has been widely used in various fields of chemistry, including medicinal chemistry, biochemistry, and organic synthesis.
Mecanismo De Acción
The Anderson-Shapiro reagent reacts with double and triple bonds in organic molecules through a process known as halogenation. This involves the addition of a halogen atom (in this case, iodine) to the double or triple bond, which results in the formation of a halogenated product. The color change observed when using the Anderson-Shapiro reagent is due to the formation of this product.
Efectos Bioquímicos Y Fisiológicos
The Anderson-Shapiro reagent does not have any known biochemical or physiological effects, as it is primarily used as a laboratory reagent and not intended for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of the Anderson-Shapiro reagent is its ability to detect double and triple bonds in organic molecules with high specificity. This makes it a valuable tool for chemists working in the fields of organic synthesis and medicinal chemistry. However, the reagent has some limitations, such as its inability to detect certain functional groups, including aromatic rings and carbonyl groups.
Direcciones Futuras
There are several potential future directions for the use of the Anderson-Shapiro reagent in scientific research. One area of interest is the development of new methods for detecting functional groups in complex organic molecules, such as those found in natural products. Another area of research is the use of the Anderson-Shapiro reagent in combination with other reagents and techniques to improve the accuracy and sensitivity of functional group detection. Finally, there is ongoing research into the development of new synthetic methods that utilize the Anderson-Shapiro reagent as a key step in the synthesis of complex organic molecules.
Métodos De Síntesis
The Anderson-Shapiro reagent is synthesized by mixing iodine and potassium iodide in acetic acid. This mixture is then added to a solution of silver nitrate in water, which produces a yellow precipitate of silver iodide. The resulting solution is then filtered and concentrated to obtain the Anderson-Shapiro reagent in its pure form.
Aplicaciones Científicas De Investigación
The Anderson-Shapiro reagent is primarily used in scientific research to detect the presence of double and triple bonds in organic molecules. This reagent reacts with these functional groups to produce a characteristic color change, which can be used to identify the presence of these groups in a sample. This is particularly useful in the synthesis of organic molecules, as it allows chemists to monitor the progress of a reaction and confirm the identity of the final product.
Propiedades
Número CAS |
112966-13-9 |
|---|---|
Nombre del producto |
Anderson-Shapiro reagent |
Fórmula molecular |
C4H8ClO3P |
Peso molecular |
170.53 g/mol |
Nombre IUPAC |
(4S,5S)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
Clave InChI |
NWEOITOLZSNNEX-IMJSIDKUSA-N |
SMILES isomérico |
C[C@H]1[C@@H](OP(=O)(O1)Cl)C |
SMILES |
CC1C(OP(=O)(O1)Cl)C |
SMILES canónico |
CC1C(OP(=O)(O1)Cl)C |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)









![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)

